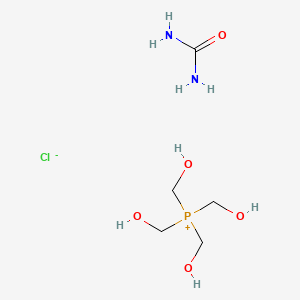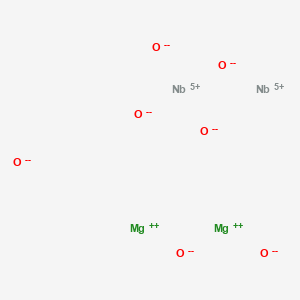
4-Nitrobenzyl acetate
Übersicht
Beschreibung
4-Nitrobenzyl acetate is a chemical compound with the linear formula C9H9NO4 . It is also known as Acetic Acid 4-Nitrobenzyl Ester . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Nitrobenzyl acetate is represented by the linear formula C9H9NO4 . The molecular weight of the compound is 195.17 .Physical And Chemical Properties Analysis
4-Nitrobenzyl acetate is a solid at 20 degrees Celsius . It appears as a white to orange to green powder or crystal . The melting point ranges from 76.0 to 79.0 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Photocleavable Linker
4-Nitrobenzyl acetate derivatives have been researched for their use as photocleavable linkers in chemistry. For example, the 4-acetyl-2-nitrobenzyl moiety, a related compound, has been proposed as a monochromophoric photocleavable linker, offering selective disconnection of attached groups upon irradiation (Kammari et al., 2010).
Protection of Hydroxyl Functions
The versatility of the 4-nitrobenzyl group in protecting hydroxyl functions in organic synthesis has been noted. It can be selectively removed in the presence of other benzyl-type protecting groups, indicating its utility in complex chemical reactions (Kukase et al., 1990).
Catalytic Ozonation
In a study of the oxidation of 4-nitrotoluene with ozone, 4-nitrobenzyl acetate emerged as the main product. This process involves catalytic ozonation, demonstrating the role of 4-nitrobenzyl acetate in chemical synthesis and reaction mechanisms (Potapenko et al., 2001).
Photochemical Reaction Mechanisms
The electronic dynamics of related compounds, such as 4,5-dimethoxy-2-nitrobenzyl acetate, have been studied for insights into photochemical reaction mechanisms. This research helps in understanding the behavior of 4-nitrobenzyl acetate derivatives under various conditions (Hashimoto et al., 2019).
Cyclophosphamide Metabolites Assay
4-Nitrobenzyl derivatives have been used in assays for determining cyclophosphamide and its metabolites, indicating their importance in analytical chemistry and drug analysis (Christian et al., 1980).
Efficient Acetylation
4-Nitrobenzyl acetate's role in the acetylation of primary alcohols and phenols has been explored. This is crucial for various synthetic processes, highlighting the compound's applicability in organic synthesis (Lugemwa et al., 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXQLPUEZYZYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060711 | |
| Record name | Benzenemethanol, 4-nitro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrobenzyl acetate | |
CAS RN |
619-90-9 | |
| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=619-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrobenzyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenemethanol, 4-nitro-, acetate (ester) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6060711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nitrobenzyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.655 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What does the crystal structure of 4-Nitrobenzyl acetate reveal about its potential interactions?
A1: The crystal structure of 3-amino-4-nitrobenzyl acetate, a closely related compound, reveals intramolecular resonance-assisted hydrogen bonding between the ortho amino and nitro groups []. Additionally, intermolecular hydrogen bonding and π-stacking are observed. This suggests that 4-Nitrobenzyl acetate may also be capable of engaging in similar interactions, which could be relevant for its binding affinity to potential targets or its packing in solid-state formulations.
Q2: Why is the synthesis of 4-Nitrobenzyl acetate of interest, and what advantages do the described methods offer?
A2: 4-Nitrobenzyl acetate is often used as a protecting group in organic synthesis, particularly for carboxylic acids. The research highlights a facile and efficient method for acetylation of alcohols, using 4-nitrobenzyl alcohol as an example []. This method utilizes readily available sodium bicarbonate as a catalyst and avoids harsh conditions, making it potentially more sustainable and cost-effective for large-scale synthesis.
Q3: Are there alternative synthetic routes to 4-Nitrobenzyl acetate, and what factors might influence their selection for specific applications?
A3: While the provided research focuses on sodium bicarbonate catalyzed acetylation, 4-Nitrobenzyl acetate can also be synthesized via other methods like reacting 4-nitrobenzyl alcohol with acetyl chloride or acetic anhydride in the presence of other catalysts. The choice of method depends on factors like yield, cost of reagents, reaction conditions, ease of purification, and potential environmental impact. For example, while manganese sulfate can catalyze the formation of 4-Nitrobenzyl acetate [], its use might require additional purification steps to remove residual metal, which could be undesirable in certain applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxaspiro[4.5]decane-2-methanol, 9-methyl-6-(1-methylethyl)-](/img/structure/B1582068.png)











